Azaperone is a pyridinylpiperazine and butyrophenone agent that is capable of eliciting neuroleptic sedative and antiemetic effects. It is subsequently employed predominantly as a veterinary tranquilizer and mainly for pigs and elephants. At the same time, the agent generally does not see equine use as particular adverse reactions may happen. More rarely it may be used in humans as an antipsychotic drug, but this is uncommon.
A butyrophenone used in the treatment of PSYCHOSES.
Azaperone
CAS No.: 1649-18-9
Cat. No.: VC0520003
Molecular Formula: C19H22FN3O
Molecular Weight: 327.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1649-18-9 |
---|---|
Molecular Formula | C19H22FN3O |
Molecular Weight | 327.4 g/mol |
IUPAC Name | 1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one |
Standard InChI | InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10H,3-4,11-15H2 |
Standard InChI Key | XTKDAFGWCDAMPY-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3 |
Canonical SMILES | C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3 |
Appearance | Solid powder |
Melting Point | 74.0 °C |
Introduction
Chemical and Structural Characteristics
Azaperone (chemical name: 1-(4-fluorophenyl)-4-(4-pyridin-2-ylpiperazin-1-yl)butan-1-one) belongs to the butyrophenone class of compounds, characterized by a phenylpiperazine moiety linked to a fluorophenyl ketone group . The molecule’s planar structure facilitates cross-blood-brain barrier penetration, while its affinity for dopamine D₂ receptors underpins its neuroleptic properties . Comparative analyses with related butyrophenones like haloperidol reveal that azaperone’s substituted pyridine ring enhances selectivity for peripheral α-adrenergic receptors over central dopamine pathways, explaining its reduced extrapyramidal side effects at therapeutic doses .
Pharmacological Mechanisms
Receptor Interactions and Signaling Pathways
Azaperone’s primary mechanism involves competitive antagonism at dopamine D₂ receptors (Ki = 12 nM), with secondary activity at α₁-adrenergic (Ki = 8 nM) and histamine H₁ receptors (Ki = 45 nM) . This multi-receptor profile produces a unique combination of effects:
-
Dopaminergic blockade: Suppresses mesolimbic pathway activity, reducing aggression and inducing catalepsy at higher doses .
-
α-Adrenergic inhibition: Causes peripheral vasodilation and mild hypotension, counteracting stress-induced cardiovascular strain .
-
Histamine antagonism: Contributes to sedative effects while minimizing allergic responses .
Dose-response studies in swine demonstrate that 0.4 mg/kg preferentially blocks α-receptors, producing sedation without motor impairment, while doses >2 mg/kg induce significant dopamine receptor occupancy linked to anti-aggressive effects .
Neuroendocrine Effects
Chronic administration studies in rats reveal azaperone’s prolactin-elevating effects via hypothalamic dopamine receptor blockade. At 1 mg/kg/day, serum prolactin levels increase 3-fold within 72 hours, stimulating mammary gland development and prolonging diestrus phases . These effects are transient in pigs, with normalization occurring within 48 hours post-treatment .
Clinical Applications in Swine Medicine
Indications and Dosing Protocols
The European Medicines Agency approves azaperone for the following porcine applications :
Indication | Dose (mg/kg) | Onset (min) | Duration (hr) |
---|---|---|---|
Aggression control | 2.0 | 15–30 | 4–6 |
Transport stress prevention | 0.4–1.0 | 20–45 | 2–4 |
Pre-anesthetic sedation | 1.0–2.0 | 10–20 | 3–5 |
Notably, boars require dose limitation (≤1 mg/kg) to prevent penile prolapse, a reversible adverse effect linked to smooth muscle relaxation .
Administration Techniques
Intramuscular injection behind the ear remains the standard route, achieving peak plasma concentrations (Cₘₐₓ) of 156.5 ng/ml within 30 minutes . Recent trials with intranasal delivery (2 mg/kg) show comparable efficacy, with Cₘₐₓ = 128.4 ng/ml at Tₘₐₓ = 60 min, though onset is delayed to 45–60 minutes .
Pharmacokinetic Profile
Absorption and Distribution
After intramuscular administration in pigs, azaperone exhibits rapid absorption (Tₘₐₓ = 0.5 hr) and wide distribution (Vd = 8.7 L/kg). Tissue concentrations follow the order: kidney > liver > lung > fat, with minimal brain penetration (brain:plasma ratio = 0.2) . Protein binding is moderate (68%), allowing significant free fraction for receptor interaction .
Metabolism and Excretion
Hepatic reduction of the ketone group produces azaperol, the active metabolite (30% potency of parent compound), followed by pyridine hydroxylation and glucuronidation . Excretion is primarily renal (62–89%), with fecal elimination <13% . The elimination half-life (t₁/₂β) ranges from 2.5–4.1 hours, supporting once-daily dosing .
Tissue | Residue (μg/kg) at Day 3 | MRL (μg/kg) |
---|---|---|
Muscle | <25 | 100 |
Liver | 41 | 50 |
Kidney | 67 | 100 |
Azaperone residues are undetectable in edible tissues by Day 5 post-treatment, with injection site residues requiring 7 days to fall below 25 μg/kg .
Recent Advances and Comparative Studies
Alternative Administration Routes
A 2023 randomized trial compared intramuscular (IM) and intranasal (IN) azaperone in piglets :
Parameter | IM (2 mg/kg) | IN (2 mg/kg) |
---|---|---|
Tₘₐₓ (min) | 30 | 60 |
Cₘₐₓ (ng/ml) | 156.5 ± 61.5 | 128.4 ± 52.5 |
Sedation Onset | 15 min | 45 min |
Duration | 45 min | 90 min |
While IN administration prolongs sedation, its delayed onset limits use in acute aggression cases .
Combination Therapies
Emerging protocols pair azaperone (1 mg/kg) with ketamine (5 mg/kg) for porcine cesarean sections, reducing ketamine requirements by 40% while maintaining adequate analgesia (p < 0.01) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume